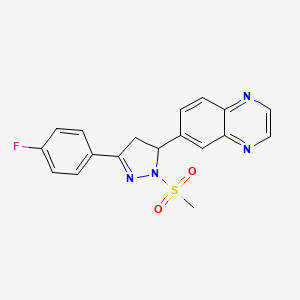

6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

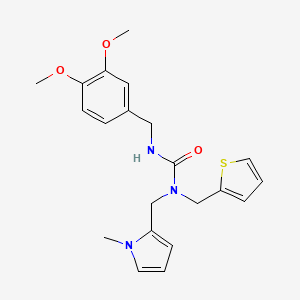

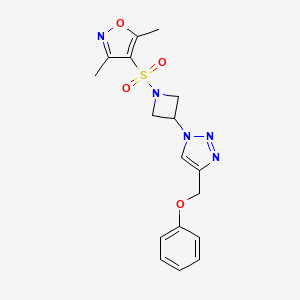

The compound “6-(3-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methylsulfonyl group, a dihydropyrazolyl group, and a quinoxaline group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. For instance, the fluorophenyl group could be introduced via electrophilic aromatic substitution, and the methylsulfonyl group could be added via a sulfonylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methylsulfonyl groups are likely to be electron-withdrawing, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorophenyl group could increase its lipophilicity, while the methylsulfonyl group could enhance its water solubility .Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of 2,3-diaryl pyrazines and quinoxalines, including derivatives similar to the compound , highlighting their significance in selective cyclooxygenase-2 (COX-2) inhibitory activity. These compounds have been shown to exhibit excellent in vivo activity in animal models of inflammation, underscoring their potential as a new class of COX-2 inhibitors (Singh et al., 2004).

Chemical Synthesis Techniques

The 1,3-dipolar cycloaddition reaction has been utilized for synthesizing pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline hydrochloride, indicating a methodological approach to constructing complex quinoxaline derivatives (Kim et al., 1990).

Pharmaceutical Applications

Research into quinoxaline derivatives, including structural and activity analysis, has shown their utility in various pharmaceutical applications. For instance, the synthesis and evaluation of novel isoxazolequinoxaline derivatives as anti-cancer drugs through comprehensive studies including DFT calculations, molecular dynamics, and docking studies highlight the compound's potential in medicinal chemistry (Abad et al., 2021).

Novel Synthesis Approaches

Advancements in the synthesis of 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from precursors such as 3-(trifluoromethyl)quinoxalin-2(1H)-one demonstrate the versatility and potential for creating diverse derivatives for further study and application (Didenko et al., 2015).

Imaging and Diagnostic Applications

The development of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives for use as fluorophores in mammalian cell imaging underscores the potential of quinoxaline derivatives in diagnostic and imaging technologies (Majumdar et al., 2014).

properties

IUPAC Name |

6-[5-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXLRQMQBCHRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)

![7-methyl-4-oxo-N-[4-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919136.png)

![1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one](/img/structure/B2919147.png)

![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919149.png)